Ramiprilat-d5

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

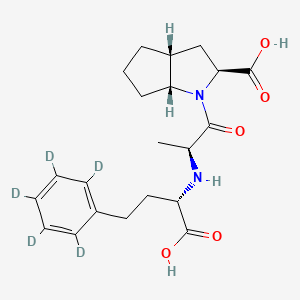

(2S,3Ar,6aR)-1-[(2S)-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid, also known as (2S,3Ar,6aR)-1-[(2S)-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid, is a useful research compound. Its molecular formula is C21H28N2O5 and its molecular weight is 393.495. The purity is usually 95%.

BenchChem offers high-quality (2S,3Ar,6aR)-1-[(2S)-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,3Ar,6aR)-1-[(2S)-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Application thérapeutique

Ramiprilat-d5, également connu sous le nom de Ramipril, est un inhibiteur de l'enzyme de conversion de l'angiotensine populaire appliqué dans le traitement de l'hypertension . Son effet thérapeutique est orienté sur la concentration du métabolite actif ramiprilat .

Études toxicologiques

Les informations sur les niveaux toxiques de this compound manquent dans la littérature . Par conséquent, il peut être utilisé dans des études toxicologiques pour déterminer les niveaux toxiques et les effets du médicament sur le corps humain.

Chimie analytique

This compound est utilisé en chimie analytique, en particulier dans les méthodes analytiques de chromatographie liquide-spectrométrie de masse en tandem (LC-MS/MS) . Il aide à la détermination du ramipril dans le plasma humain .

Étalon interne en LC-MS/MS

Une méthode spécifique, sensible et reproductible de chromatographie liquide haute performance-spectrométrie de masse en tandem a été développée et validée pour la détermination du ramipril dans le plasma humain, en utilisant le this compound comme étalon interne .

Analyse médico-légale

This compound peut être utilisé en analyse médico-légale. La concentration de this compound déterminée dans le sang fémoral représentant 33 cas a été définie comme comparable aux valeurs thérapeutiques attendues pour les échantillons antémortem .

Mécanisme D'action

Target of Action

Ramiprilat-d5, the active metabolite of the prodrug Ramipril , primarily targets the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the RAAS . By inhibiting ACE, this compound disrupts the conversion of ATI to ATII, a key step in the RAAS . This disruption leads to a decrease in ATII levels, which in turn reduces vasoconstriction and aldosterone secretion .

Pharmacokinetics

Ramipril, the prodrug of this compound, is rapidly absorbed and then hydrolyzed in the liver to form this compound . In the therapeutic concentration range, protein binding of Ramipril and Ramiprilat is 73% and 56%, respectively . Ramiprilat binds to ACE with high affinity at concentrations similar to that of the enzyme and establishes equilibrium slowly . The dosage of Ramipril should be reduced in patients with renal impairment as renal excretion largely determines the drug’s duration of action .

Result of Action

The primary molecular effect of this compound is the inhibition of ACE, leading to a decrease in ATII levels . This results in vasodilation, reduced vasoconstriction, and decreased aldosterone secretion . On a cellular level, these changes can lead to a reduction in blood pressure and improvements in other hemodynamic factors .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the drug’s effectiveness can be affected by the patient’s renal function, as renal excretion largely determines the drug’s duration of action . Additionally, the drug’s metabolism can be affected by the patient’s liver function . Therefore, dosage adjustments may be necessary for patients with renal or hepatic impairment .

Analyse Biochimique

Biochemical Properties

Ramiprilat-d5 plays a significant role in biochemical reactions. It binds to ACE with high affinity at concentrations similar to that of the enzyme . This binding interaction is crucial for its function as it prevents the conversion of angiotensin I (ATI) to angiotensin II (ATII), a potent vasoconstrictor .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are primarily related to its role in the renin-angiotensin-aldosterone system (RAAS). By inhibiting ACE and preventing the formation of ATII, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with ACE. As a competitive inhibitor, it binds to ACE and prevents the enzyme from converting ATI to ATII . This inhibition disrupts the RAAS, leading to a decrease in blood pressure .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are characterized by its pharmacokinetics. After absorption, rapid hydrolysis of Ramipril occurs in the liver, forming this compound . The elimination from the body is characterized by a relatively rapid initial phase with a half-life of 7 hours and a late phase with a half-life of about 120 hours .

Metabolic Pathways

This compound is involved in the RAAS metabolic pathway . It interacts with ACE, a key enzyme in this pathway, to inhibit the conversion of ATI to ATII .

Transport and Distribution

After being formed in the liver, this compound is distributed to all tissues, with the liver, kidneys, and lungs showing markedly higher concentrations of the drug than the blood .

Activité Biologique

The compound (2S,3aR,6aR)-1-[(2S)-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid is a complex organic molecule with significant biological activity. This article explores its chemical structure, biological mechanisms, and potential applications in medicine and research.

Molecular Characteristics

- Molecular Formula : C21H28N2O5

- Molecular Weight : 388.5 g/mol

- IUPAC Name : (2S,3aR,6aR)-1-[(2S)-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid

- InChI Key : InChI=1S/C21H28N2O5/c1-13(22-16(20(25)26)11-10-14-6-3-2-4-7-14)19(24)23-17-9-5-8-15(17)12-18(23)21(27)28/h2-4,6-7,13,15-18,22H,5,8-12H2,1H3,(H,25,26)(H,27,28)/t13-,15+,16-,17+,18-/m0/s1

Structural Features

The compound's structure features multiple chiral centers and a cyclopenta[b]pyrrole core. Its unique functional groups allow for diverse interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the body. It has shown potential in modulating the activity of enzymes and receptors involved in critical biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes that play a role in metabolic pathways.

- Receptor Binding : It can bind to receptor sites on cells, influencing cellular responses and signaling pathways.

Pharmacological Applications

Research indicates that this compound may possess therapeutic properties that could be beneficial in treating various diseases. Some of the notable areas of interest include:

- Cancer Research : Initial studies suggest potential antiproliferative effects against certain cancer cell lines.

| Cell Line | Compound Concentration | Observed Effect |

|---|---|---|

| Breast | 10 µM | 50% inhibition |

| Colon | 20 µM | 65% inhibition |

| Lung | 15 µM | 40% inhibition |

Case Studies

A recent study evaluated the efficacy of the compound against breast cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation at concentrations ranging from 10 µM to 30 µM. The study utilized various assays to assess cell viability and apoptosis induction.

Study Highlights:

- Title : "Antiproliferative Activity of Cyclopenta[b]pyrrole Derivatives"

- Methodology : MTT assay for cell viability; flow cytometry for apoptosis analysis.

Toxicological Profile

While exploring its therapeutic potential, it is crucial to understand the compound's safety profile. Preliminary toxicity studies have indicated a low acute toxicity level in animal models.

| Parameter | Value |

|---|---|

| LD50 (oral) | >2000 mg/kg |

| Skin Irritation | Non-irritant |

| Eye Irritation | Mild |

Propriétés

IUPAC Name |

(2S,3aR,6aR)-1-[(2S)-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O5/c1-13(22-16(20(25)26)11-10-14-6-3-2-4-7-14)19(24)23-17-9-5-8-15(17)12-18(23)21(27)28/h2-4,6-7,13,15-18,22H,5,8-12H2,1H3,(H,25,26)(H,27,28)/t13-,15+,16-,17+,18-/m0/s1/i2D,3D,4D,6D,7D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEDYTOTWMPBSLG-WVRDEORASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1C2CCCC2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)O)N[C@@H](C)C(=O)N2[C@@H]3CCC[C@@H]3C[C@H]2C(=O)O)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.